AF-353 - 865305-30-2

AF-353

Catalog Number: EVT-258409
CAS Number: 865305-30-2
Molecular Formula: C14H17IN4O2
Molecular Weight: 400.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AF-353 is a synthetic compound classified as a potent and selective antagonist of P2X3 and P2X2/3 receptors. [] These receptors belong to the P2X family of ligand-gated ion channels, which are activated by extracellular adenosine 5′-triphosphate (ATP). [] P2X3 receptors are primarily found on sensory neurons, including those involved in pain perception, while P2X2/3 receptors are also found in other tissues such as the bladder and airways. [, ]

AF-353 is a valuable tool in scientific research for investigating the role of P2X3 and P2X2/3 receptors in various physiological and pathophysiological processes. [] Its high selectivity for these receptors, coupled with its oral bioavailability, makes it an ideal candidate for in vivo studies. []

Mechanism of Action

AF-353 acts as a negative allosteric modulator of P2X3 receptors. [] This means it binds to a site distinct from the ATP binding site and induces conformational changes that inhibit channel opening even in the presence of ATP. [] Structural studies have identified key residues within the left flipper, lower body, and dorsal fin domains of the P2X3 receptor that interact with AF-353 and contribute to its inhibitory action. [] By blocking the action of ATP on these receptors, AF-353 prevents the influx of cations, ultimately inhibiting neuronal excitation. []

Physical and Chemical Properties Analysis

While the provided literature doesn't offer an exhaustive list of physical and chemical properties for AF-353, it does highlight its oral bioavailability, indicating good absorption and distribution within the body. [] Additionally, a study comparing the distribution of various drugs, including AF-353, instilled directly into the bladder versus intravenous infusion, demonstrated that the local concentration of AF-353 in the blood draining the bladder was approximately 10% of the concentration found in the urine. [] This finding suggests that AF-353 may achieve local concentrations sufficient for therapeutic action when delivered directly to the bladder.

Applications
  • Pain Research: Studies have demonstrated the efficacy of AF-353 in reducing pain behaviors in rodent models of neuropathic pain, bone cancer pain, and osteoarthritis. [, , ] This suggests P2X3 and P2X2/3 receptors as potential targets for developing novel analgesics.
  • Respiratory System Research: AF-353 has been shown to inhibit cough reflexes in guinea pig models, suggesting its potential for treating chronic cough. [, , ] Additionally, research indicates that blocking the TRPV4-ATP-P2X3 axis with AF-353 attenuates the late asthmatic response in a rat model, suggesting a potential role for P2X3 antagonists in treating asthma. []
  • Bladder Function Research: AF-353 has been shown to improve bladder function in rodent models of overactive bladder and voiding dysfunction. [, , , ] These findings suggest that P2X3 receptor antagonists may hold promise for treating urinary disorders.
  • Cardiovascular Research: Studies utilizing AF-353 have provided insights into the role of P2X3 receptors in regulating heart rate and blood pressure, particularly in the context of hypertension. [, ]

Adenosine 5′-triphosphate (ATP)

Compound Description: Adenosine 5′-triphosphate (ATP) is a ubiquitous signaling molecule that activates P2X receptors, including P2X3 and P2X2/3 receptors. [, , , ] ATP is released from various cells, including taste cells, airway cells, and cancer cells, in response to stimuli such as taste, mechanical stress, or inflammation. [, , , , , , , , ]

Relevance: ATP is the endogenous agonist of the target compound AF-353. AF-353 acts as a competitive antagonist by binding to P2X3 and P2X2/3 receptors, thereby blocking the effects of ATP. [, , , ] This inhibition of ATP signaling by AF-353 has been shown to have therapeutic potential in various conditions, such as pain, cough, and hypertension. [, , , , , , , , , , , , , ]

α,β-Methylene ATP (α,β-meATP)

Compound Description: α,β-Methylene ATP (α,β-meATP) is a potent and selective agonist of P2X receptors, particularly P2X1 and P2X3 receptors. [, ] It is often used as a pharmacological tool to study the role of P2X receptors in various physiological and pathological processes.

Relevance: Similar to ATP, α,β-meATP activates P2X3 receptors, but it is not antagonized by AF-353 to the same extent. [] This suggests that while both molecules act on P2X3 receptors, their binding sites or mechanisms of action may differ, making α,β-meATP a less sensitive probe for AF-353's inhibitory effects.

TNP-ATP

Compound Description: TNP-ATP is a potent and selective antagonist of P2X receptors, with a preference for P2X1, P2X3, and P2X2/3 receptors. [, ]

Relevance: TNP-ATP exhibits a similar pharmacological profile to the target compound AF-353, both acting as antagonists at P2X3 and P2X2/3 receptors. [, ] The use of both antagonists in research helps confirm the role of P2X3 receptors in various physiological processes.

NF449

Compound Description: NF449 is a selective antagonist of P2X1 receptors. []

Relevance: Unlike the target compound AF-353, which is selective for P2X3 and P2X2/3 receptors, NF449 selectively targets P2X1 receptors. [] This difference in receptor selectivity highlights the diversity within the P2X receptor family and the potential for developing compounds with specific pharmacological profiles.

RO-1

Compound Description: RO-1 is a selective antagonist of P2X1 receptors. []

Relevance: Similar to NF449, RO-1 exhibits selectivity for P2X1 receptors, contrasting with the target compound AF-353's affinity for P2X3 and P2X2/3 receptors. [] This difference in target specificity emphasizes the potential for developing drugs targeting specific P2X receptor subtypes for distinct therapeutic applications.

PSB-1011

Compound Description: PSB-1011 is a selective antagonist of P2X2 receptors. []

Relevance: PSB-1011 displays selectivity for P2X2 receptors, differing from AF-353, which primarily targets P2X3 and P2X2/3 receptors. [] This distinction in receptor affinity highlights the possibility of designing compounds that selectively modulate specific P2X receptor subtypes to achieve targeted therapeutic effects.

A317491

Compound Description: A317491 is a potent and selective antagonist of P2X3 and P2X2/3 receptors. [] It has been investigated for its potential in treating pain and inflammatory conditions.

Relevance: A317491 shares a similar pharmacological profile with the target compound AF-353, as both compounds act as antagonists at P2X3 and P2X2/3 receptors. [] The existence of multiple antagonists targeting the same receptors emphasizes the importance of these receptors as potential drug targets.

Compound A

Compound Description: Compound A is a selective antagonist of P2X3 and P2X2/3 receptors. []

Relevance: Compound A, similar to AF-353, exhibits antagonist activity at P2X3 and P2X2/3 receptors, reinforcing the relevance of these receptors as potential drug targets for conditions like pain and inflammation. []

RO-3

Compound Description: RO-3 is a selective antagonist of P2X3 and P2X2/3 receptors. []

Relevance: Like AF-353, RO-3 acts as an antagonist at P2X3 and P2X2/3 receptors, highlighting the therapeutic potential of targeting these receptors for conditions like pain, cough, and hypertension. []

5-BDBD

Compound Description: 5-BDBD is a selective antagonist of P2X4 receptors. []

Relevance: Unlike AF-353, which selectively targets P2X3 and P2X2/3 receptors, 5-BDBD exhibits specificity for P2X4 receptors. [] This difference in receptor selectivity emphasizes the diverse pharmacological profiles within the P2X receptor family.

A740003

Compound Description: A740003 is a selective antagonist of P2X7 receptors. []

Relevance: Unlike AF-353, which acts on P2X3 and P2X2/3 receptors, A740003 selectively targets P2X7 receptors. [] This distinction in target specificity highlights the potential for developing drugs that selectively modulate specific P2X receptor subtypes for distinct therapeutic applications.

A438079

Compound Description: A438079 is a selective antagonist of P2X7 receptors. []

Relevance: Similar to A740003, A438079 exhibits selectivity for P2X7 receptors, contrasting with the target compound AF-353's affinity for P2X3 and P2X2/3 receptors. []

A804598

Compound Description: A804598 is a selective antagonist of P2X7 receptors. [, ] It has been explored for its potential therapeutic benefits in various conditions, including pain, inflammation, and neurological disorders.

Relevance: A804598 selectively targets P2X7 receptors, unlike AF-353, which primarily acts on P2X3 and P2X2/3 receptors. [, ] This difference in receptor selectivity suggests that these compounds may have distinct therapeutic applications despite both being P2X receptor antagonists.

GSK314181A

Compound Description: GSK314181A is a selective antagonist of P2X7 receptors. [] It has been investigated for its potential therapeutic effects in inflammatory diseases and pain.

Relevance: GSK314181A, like A804598 and other related compounds, selectively targets P2X7 receptors, contrasting with the target compound AF-353's affinity for P2X3 and P2X2/3 receptors. [] This difference in receptor selectivity highlights the potential for developing drugs that selectively modulate specific P2X receptor subtypes.

AZ10606120

Compound Description: AZ10606120 is a selective antagonist of P2X7 receptors. []

Relevance: Similar to several other related compounds, AZ10606120 exhibits selectivity for P2X7 receptors, unlike AF-353, which primarily targets P2X3 and P2X2/3 receptors. [] This distinction in receptor affinity emphasizes the possibility of designing compounds that selectively modulate specific P2X receptor subtypes to achieve targeted therapeutic effects.

AZ11645373

Compound Description: AZ11645373 is a selective antagonist of P2X7 receptors. []

Relevance: Like other compounds in this list, AZ11645373 specifically targets P2X7 receptors, differing from AF-353's focus on P2X3 and P2X2/3 receptors. []

AZD-9056

Compound Description: AZD-9056 is a selective antagonist of P2X7 receptors. []

Relevance: AZD-9056, similar to several other compounds in this list, selectively antagonizes P2X7 receptors, unlike AF-353, which primarily targets P2X3 and P2X2/3 receptors. [] This highlights the diverse pharmacological profiles within the P2X receptor family and the potential for developing compounds with specific therapeutic applications.

Compound Description: CE-224535 is a selective antagonist of P2X7 receptors. []

Relevance: Similar to many other related compounds, CE-224535 demonstrates selectivity for P2X7 receptors, in contrast to AF-353's focus on P2X3 and P2X2/3 receptors. []

Compound Description: EVT-401 is a selective antagonist of P2X7 receptors. []

Relevance: EVT-401 selectively targets P2X7 receptors, differing from AF-353's activity at P2X3 and P2X2/3 receptors. [] This underscores the potential for developing drugs with specific pharmacological profiles for various therapeutic applications within the P2X receptor family.

AF-219

Compound Description: AF-219 is a potent and selective P2X3 receptor antagonist. [, ] It has been investigated in clinical trials for treating chronic cough and idiopathic pulmonary fibrosis.

Properties

CAS Number

865305-30-2

Product Name

AF-353

IUPAC Name

5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine

Molecular Formula

C14H17IN4O2

Molecular Weight

400.21 g/mol

InChI

InChI=1S/C14H17IN4O2/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16/h4-7H,1-3H3,(H4,16,17,18,19)

InChI Key

AATPYXMXFBBKFO-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC

Solubility

Soluble in DMSO

Synonyms

5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine
AF 353
AF-353
AF353 cpd

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.